molecular formula C16H18N4O2 B2736850 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide CAS No. 2034358-93-3

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide

Cat. No.: B2736850
CAS No.: 2034358-93-3
M. Wt: 298.346
InChI Key: HZCLVAKVUFAKKT-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a cyclopropylmethoxy group and a dimethylpyrimidinyl group attached to an isonicotinamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The precise mechanism of action for this compound depends on its biological context. It may exhibit antimicrobial properties, as suggested by its synthesis and evaluation against bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and yeasts (Candida albicans, Saccharomyces cerevisiae) . Further studies are needed to elucidate its specific targets and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Cyclopropylmethanol Synthesis: Cyclopropylmethanol is synthesized through the reaction of cyclopropylmethyl bromide with sodium hydroxide.

    Pyrimidine Derivative Preparation: The 4,6-dimethylpyrimidine-2-amine is prepared by reacting 4,6-dimethylpyrimidine with ammonia.

    Coupling Reaction: The final step involves coupling the cyclopropylmethoxy group with the pyrimidine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
  • 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)thiourea
  • 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)urea

Uniqueness

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a cyclopropylmethoxy group and a dimethylpyrimidinyl group attached to an isonicotinamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-7-11(2)19-16(18-10)20-15(21)13-5-6-17-14(8-13)22-9-12-3-4-12/h5-8,12H,3-4,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLVAKVUFAKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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